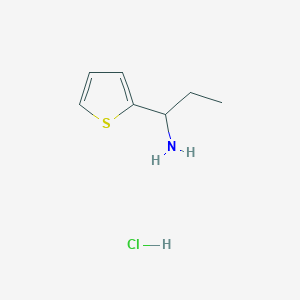
1-(Thiophen-2-yl)propan-1-amine hydrochloride
Overview
Description
1-(Thiophen-2-yl)propan-1-amine hydrochloride is an organic compound that features a thiophene ring attached to a propanamine chain This compound is known for its structural similarity to methamphetamine, with the benzene ring replaced by a thiophene ring
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)propan-1-amine hydrochloride typically involves a multi-step process:
Starting Material: The synthesis begins with (thiophen-2-yl)magnesium bromide.
Reaction with Propylene Oxide: This intermediate is reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Conversion to Bromide: The hydroxypropane derivative is then reacted with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.
Final Step: The bromopropane is finally reacted with methylamine to produce 1-(thiophen-2-yl)-2-methylaminopropane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Thiophen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can yield thiophene derivatives with different functional groups.
Major products from these reactions include thiophene-2-carboxylic acid and other thiophene-based compounds.
Scientific Research Applications
1-(Thiophen-2-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives.
Biology: The compound’s structural similarity to methamphetamine makes it a subject of study in neurochemistry and pharmacology.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The compound functions primarily as a norepinephrine-dopamine reuptake inhibitor. It is more selective for norepinephrine than dopamine and exhibits negligible activity as a serotonin reuptake inhibitor. This mechanism involves the inhibition of norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
1-(Thiophen-2-yl)propan-1-amine hydrochloride is structurally similar to methamphetamine and other amphetamines. its thiophene ring imparts unique properties:
Thiopropamine: An analogue where the phenyl ring is replaced by thiophene, showing similar stimulant effects but with reduced potency.
Methiopropamine: Another analogue with a thiophene ring, known for its use as a recreational stimulant and its potential for significant acute toxicity.
These comparisons highlight the compound’s unique chemical structure and its implications for pharmacological activity.
Properties
IUPAC Name |
1-thiophen-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIODSNVYODEXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















